Cas no 19133-73-4 (4-(5-hydroxy-2-methylphenyl)butanoic acid)

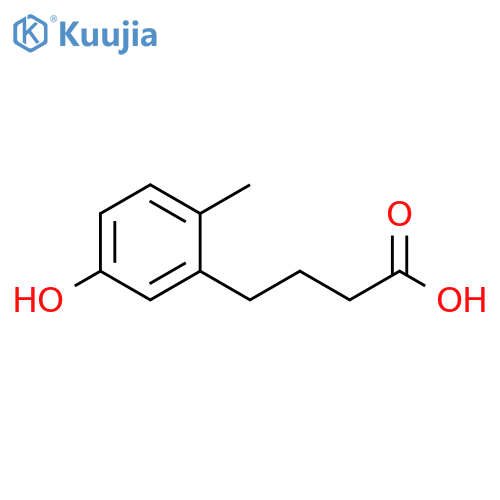

19133-73-4 structure

商品名:4-(5-hydroxy-2-methylphenyl)butanoic acid

CAS番号:19133-73-4

MF:C11H14O3

メガワット:194.227063655853

MDL:MFCD20650672

CID:5608518

PubChem ID:14668563

4-(5-hydroxy-2-methylphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(5-hydroxy-2-methylphenyl)butanoic acid

- Benzenebutanoic acid, 5-hydroxy-2-methyl-

- 19133-73-4

- EN300-8641787

-

- MDL: MFCD20650672

- インチ: 1S/C11H14O3/c1-8-5-6-10(12)7-9(8)3-2-4-11(13)14/h5-7,12H,2-4H2,1H3,(H,13,14)

- InChIKey: PFQCCFBXFAIZNX-UHFFFAOYSA-N

- ほほえんだ: C1(CCCC(O)=O)=CC(O)=CC=C1C

計算された属性

- せいみつぶんしりょう: 194.094294304g/mol

- どういたいしつりょう: 194.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 1.180±0.06 g/cm3(Predicted)

- ゆうかいてん: 97-99 °C

- ふってん: 379.1±27.0 °C(Predicted)

- 酸性度係数(pKa): 4.77±0.10(Predicted)

4-(5-hydroxy-2-methylphenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8641787-0.5g |

4-(5-hydroxy-2-methylphenyl)butanoic acid |

19133-73-4 | 95% | 0.5g |

$959.0 | 2024-05-21 | |

| Enamine | EN300-8641787-0.05g |

4-(5-hydroxy-2-methylphenyl)butanoic acid |

19133-73-4 | 95% | 0.05g |

$285.0 | 2024-05-21 | |

| Enamine | EN300-8641787-0.25g |

4-(5-hydroxy-2-methylphenyl)butanoic acid |

19133-73-4 | 95% | 0.25g |

$607.0 | 2024-05-21 | |

| 1PlusChem | 1P028JSM-250mg |

4-(5-hydroxy-2-methylphenyl)butanoicacid |

19133-73-4 | 95% | 250mg |

$813.00 | 2024-06-17 | |

| Enamine | EN300-8641787-10g |

4-(5-hydroxy-2-methylphenyl)butanoic acid |

19133-73-4 | 95% | 10g |

$5283.0 | 2023-09-02 | |

| 1PlusChem | 1P028JSM-50mg |

4-(5-hydroxy-2-methylphenyl)butanoicacid |

19133-73-4 | 95% | 50mg |

$402.00 | 2024-06-17 | |

| 1PlusChem | 1P028JSM-1g |

4-(5-hydroxy-2-methylphenyl)butanoicacid |

19133-73-4 | 95% | 1g |

$1581.00 | 2024-06-17 | |

| Aaron | AR028K0Y-250mg |

4-(5-hydroxy-2-methylphenyl)butanoicacid |

19133-73-4 | 95% | 250mg |

$860.00 | 2025-02-16 | |

| 1PlusChem | 1P028JSM-5g |

4-(5-hydroxy-2-methylphenyl)butanoicacid |

19133-73-4 | 95% | 5g |

$4465.00 | 2023-12-19 | |

| 1PlusChem | 1P028JSM-2.5g |

4-(5-hydroxy-2-methylphenyl)butanoicacid |

19133-73-4 | 95% | 2.5g |

$3039.00 | 2024-06-17 |

4-(5-hydroxy-2-methylphenyl)butanoic acid 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

19133-73-4 (4-(5-hydroxy-2-methylphenyl)butanoic acid) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量